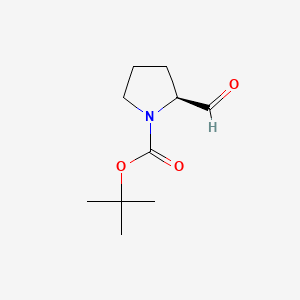
2-(1,4-Diazepan-1-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,4-Diazepan-1-yl)nicotinonitrile” is a chemical compound with the molecular formula C11H14N4 . It is also known by several synonyms such as 2-1,4-diazepan-1-yl nicotinonitrile, 2-1,4-diazepan-1-yl pyridine-3-carbonitrile, 3-pyridinecarbonitrile,2-hexahydro-1h-1,4-diazepin-1-yl, 2-homopiperazin-1-yl nicotinonitrile, 2-1,4 diazepan-1-yl-nicotinonitrile, 2-1,4-diazaperhydroepinyl pyridine-3-carbonitrile .
Molecular Structure Analysis
The molecular weight of “2-(1,4-Diazepan-1-yl)nicotinonitrile” is 202.261 g/mol . The InChI Key is KQOHMUWBQXSUAK-UHFFFAOYSA-N . The SMILES representation is C1CNCCN(C1)C2=C(C=CC=N2)C#N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,4-Diazepan-1-yl)nicotinonitrile” include a molecular weight of 202.261 g/mol . The InChI Key is KQOHMUWBQXSUAK-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
1,4-Diazepine derivatives, including those related to 2-(1,4-Diazepan-1-yl)nicotinonitrile, have garnered interest due to their biological and medicinal properties. A study focused on the synthesis, crystal structure, and docking studies of 1,4-diazepine derivatives, demonstrating their potential as drug molecules. The compounds were characterized by X-ray crystallographic methods and showed inhibition at the active site of the target protein (Velusamy et al., 2015).
Antimalarial Applications
Research on 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives, which are structurally related to 2-(1,4-Diazepan-1-yl)nicotinonitrile, has shown their effectiveness as falcipain-2 inhibitors. These compounds exhibited significant in vitro inhibitory activity against the falcipain-2 enzyme, an important target in the malaria parasite (Mahesh et al., 2014).
Anti-tubercular Activity
A series of compounds, including ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives, were synthesized and evaluated for their anti-tubercular activity. Among these compounds, certain derivatives exhibited moderate to very good activity against Mycobacterium tuberculosis strains (Naidu et al., 2016).
Anticancer Research
Research into 1,4-diazepine derivatives has also extended into anticancer applications. A study on 1,4-diazepine derivatives demonstrated their potential as antimicrobial and anticancer agents, with specific compounds showing significant activity against cancer cell lines (Verma et al., 2015).
Synthesis and Catalytic Applications
Nickel(ii) complexes of 1,4-diazepane derivatives have been studied for their catalytic efficiency in hydroxylation reactions. These complexes demonstrated high total turnover numbers and product/bond selectivity, showcasing the potential of 1,4-diazepane compounds in catalytic applications (Sankaralingam et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15/h1,3,5,13H,2,4,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOHMUWBQXSUAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381492 |
Source


|
| Record name | 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |
CAS RN |
352018-97-4 |
Source


|
| Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)






![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)





